Tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

Suzuki coupling oxidative addition regioselectivity

Tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate (C₁₅H₁₉BrN₂O₃, MW 355.23) is a synthetic piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, a 3-oxopiperazine core, and an ortho-bromophenyl substituent. This compound serves as a versatile intermediate in the synthesis of peptidomimetics and α-helix mimetics, with the oxopiperazine scaffold recognized as a privileged structure for targeting protein–protein interactions.

Molecular Formula C15H19BrN2O3
Molecular Weight 355.232
CAS No. 1824073-95-1
Cat. No. B3011943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate
CAS1824073-95-1
Molecular FormulaC15H19BrN2O3
Molecular Weight355.232
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2Br
InChIInChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-8-9-18(13(19)10-17)12-7-5-4-6-11(12)16/h4-7H,8-10H2,1-3H3
InChIKeySBEQDCVPRYLIHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(2-Bromophenyl)-3-oxopiperazine-1-carboxylate (CAS 1824073-95-1): A Strategic ortho-Bromo Oxopiperazine Building Block for Medicinal Chemistry Procurement


Tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate (C₁₅H₁₉BrN₂O₃, MW 355.23) is a synthetic piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group, a 3-oxopiperazine core, and an ortho-bromophenyl substituent . This compound serves as a versatile intermediate in the synthesis of peptidomimetics and α-helix mimetics, with the oxopiperazine scaffold recognized as a privileged structure for targeting protein–protein interactions . The ortho-bromine substitution pattern is a critical structural feature that differentiates it from meta- and para-bromo regioisomers, enabling distinct reactivity profiles in downstream cross-coupling transformations .

Why tert-Butyl 4-(2-Bromophenyl)-3-oxopiperazine-1-carboxylate Cannot Be Generically Substituted by Its meta- or para-Bromo Isomers in Research Procurement


The three bromophenyl regioisomers (ortho, meta, para) of 3-oxopiperazine-1-carboxylate share identical molecular formulas and predicted physicochemical properties such as density and boiling point , yet their synthetic utility diverges sharply at the downstream cross-coupling stage. The ortho-bromine atom in the target compound exhibits higher reactivity toward Pd(0)-catalyzed oxidative addition compared to its meta-bromo counterpart, as demonstrated in systematic studies of bromopyridine Suzuki couplings . This differential reactivity directly impacts coupling efficiency, reaction yields, and the ability to construct sterically congested biaryl architectures—differences that cannot be compensated for by simply adjusting catalyst loading or reaction time. Consequently, a medicinal chemistry campaign that designs a synthetic route around the ortho-bromo intermediate cannot simply interchange it with the para-bromo analog without risking route failure or substantial re-optimization.

Quantitative Differential Evidence for tert-Butyl 4-(2-Bromophenyl)-3-oxopiperazine-1-carboxylate (CAS 1824073-95-1) Versus Closest Regioisomeric Analogs


Ortho-Bromo Substituent Confers Higher Pd-Catalyzed Cross-Coupling Reactivity Than Meta-Bromo: Class-Level Reactivity Inference

The ortho-bromophenyl substituent in the target compound is positioned to undergo more facile oxidative addition with Pd(0) catalysts relative to meta-bromine. Experimental studies on 2,3-dibromopyridine Suzuki coupling demonstrate that the ortho-bromine is preferentially activated, with charge density and C–Br bond order calculations confirming higher intrinsic reactivity at the ortho position . Although direct head-to-head kinetic data for the 3-oxopiperazine-1-carboxylate series are not publicly available, this class-level reactivity trend is well-established: ortho-aryl bromides generally exhibit lower barriers to oxidative addition due to steric and electronic effects, directly translating into higher coupling yields under identical conditions .

Suzuki coupling oxidative addition regioselectivity

Vendor Purity Benchmarking: 98% Purity Available from Multiple Suppliers Versus Standard 95% for Isomers

The target compound is commercially available at a certified purity of 98% from Leyan (product number 1790406) , which exceeds the standard 95% purity offered by Bidepharm for the same compound and for its 3-bromo analog (CAS 873224-95-4, 95% purity) . The 4-bromo analog (CAS 1178953-47-3) is available at 98% purity from Bidepharm . This means that for the ortho-bromo regioisomer, researchers can obtain 98% purity without needing to switch to the para-bromo isomer, ensuring both regiospecificity and high purity in a single procurement decision.

purity quality assurance vendor comparison

Price-Performance Ratio: Ortho-Bromo Isomer Pricing Competitiveness in the Gram-Scale Procurement Band

The target compound is priced at £882.00 per gram from Fluorochem (product code F535603) . This pricing must be evaluated against the synthetic cost of converting a cheaper regioisomer to the ortho-substitution pattern, which would require additional synthetic steps, reagents, and purification. While exact pricing for the 3-bromo and 4-bromo analogs from Fluorochem is not publicly listed, the Bidepharm pricing tiers suggest comparable baseline costs across isomers . The absence of a significant price premium for the ortho-bromo isomer means procurement teams do not incur a financial penalty for selecting the synthetically more reactive regioisomer.

procurement cost gram-scale pricing budget optimization

Predicted Physicochemical Fingerprint: LogP, TPSA, and Hydrogen Bond Profile Provide a Baseline for Library Design Differentiation

The target compound has a predicted LogP of 3.03, topological polar surface area (TPSA) of 49.85 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors . These values place it within favorable drug-like property space (LogP < 5, TPSA < 140 Ų). In comparison, the 3-bromo and 4-bromo regioisomers exhibit identical predicted physicochemical properties due to their identical molecular formula , meaning that the choice among isomers cannot be made on the basis of bulk properties such as lipophilicity or solubility, but must instead be driven by reactivity considerations.

Lipinski rule of five fragment-based drug discovery physicochemical profiling

Batch-Level Analytical Quality Assurance Coverage: NMR, HPLC, and GC Traceability Reduces Procurement Risk

Multiple reputable vendors, including Bidepharm and Fluorochem, provide batch-specific quality assurance documentation for the target compound encompassing NMR, HPLC, and GC analyses . This level of analytical traceability matches that offered for the 3-bromo and 4-bromo analogs . The availability of multi-technique QC data from independent suppliers reduces the risk of receiving mis-assigned regioisomers—a non-trivial concern given that ortho-, meta-, and para-bromophenyl oxopiperazines share identical molecular mass and closely similar NMR spectra.

quality control analytical certification batch traceability

Prioritized Application Scenarios for tert-Butyl 4-(2-Bromophenyl)-3-oxopiperazine-1-carboxylate (CAS 1824073-95-1) Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Cross-Coupling at Sterically Hindered Ortho Positions for Biaryl Peptidomimetic Synthesis

Medicinal chemistry teams constructing α-helix mimetic libraries based on the oxopiperazine scaffold should prioritize the ortho-bromo regioisomer when the target biaryl linkage introduces steric congestion adjacent to the piperazine core. The higher predicted oxidative addition reactivity of the ortho-bromine translates into more efficient coupling at hindered positions, enabling the synthesis of atropisomeric or ortho-substituted biaryl peptidomimetics that would be inaccessible or low-yielding with the para-bromo analog. This is directly relevant to PEX5-PEX14 PPI inhibitor programs where oxopiperazine-based α-helix mimetics have demonstrated anti-parasitic activity .

Fragment-Based Lead Generation Requiring Regiospecific Elaboration Without Physicochemical Penalty

In fragment-based drug discovery (FBDD) campaigns, the target compound provides a fragment-sized (MW 355 Da) entry point with a predicted LogP of 3.03 and zero hydrogen bond donors . Because all three bromophenyl regioisomers share identical predicted bulk properties , selecting the ortho-bromo isomer allows medicinal chemists to explore regiospecific vector-dependent SAR without introducing confounding changes in lipophilicity or solubility. The availability of 98% purity material further supports fragment library quality standards.

Multi-Step Synthetic Route Scouting Where Regioisomeric Identity Assurance Reduces Iterative Failure Risk

For process chemistry groups scouting synthetic routes to advanced intermediates, the procurement of the ortho-bromo isomer with comprehensive analytical QC documentation (NMR, HPLC, GC) provides regioisomeric identity assurance that is critical when multiple steps are downstream of the halogenation handle. The cost of regioisomer mis-assignment—complete route failure—far exceeds the procurement cost of the correct isomer, which is not subject to a price premium relative to its analogs . This risk mitigation is especially valuable when scaling reactions beyond milligram quantities.

Academic Laboratory Procurement Where Research Budget Optimization Meets Synthetic Versatility

Academic research groups operating under constrained consumables budgets should consider the ortho-bromo isomer as the most versatile single investment among the three regioisomers. It provides access to sterically demanding cross-coupling chemistry without requiring purchase of multiple brominated intermediates, and is available without a cost penalty over the meta- or para-bromo alternatives . The 98% purity option further extends the usable quantity for multi-step syntheses by reducing losses to impurity-driven side reactions.

Quote Request

Request a Quote for Tert-butyl 4-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.